molecular formula C9H8FN3 B1523220 3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole CAS No. 1094563-94-6

3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole

Cat. No. B1523220
M. Wt: 177.18 g/mol
InChI Key: MEUCZOIYDBZYFS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Molecular Interactions

  • Intermolecular Interactions Analysis: The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, reveal their crystallization behavior and intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, offering insights into molecular packing and stability. These interactions are crucial for designing molecules with desired physical and chemical properties (Shukla et al., 2014).

Synthesis and Characterization

  • Synthesis Techniques: A range of 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent have been synthesized, showcasing long-range fluorine-proton coupling. This highlights the synthetic accessibility and structural characterization of these compounds, which are essential for further applications in medicinal chemistry and material science (Kane et al., 1995).

Biological Significance

  • Antimicrobial Properties: New classes of 1,2,4-triazole derivatives have been synthesized, showing enhanced pharmacological properties through alkyl, alkoxy, and halogen substituents, demonstrating significant antimicrobial activity. This application is vital for developing new antibiotics and antifungal agents (Desabattina et al., 2014).

Advanced Material Applications

  • Fluorescent Probes and Sensors: Derivatives of 1,2,4-triazoles are being explored for their potential in creating fluorescent probes for sensing pH and metal cations, based on their photophysical properties. These applications are critical for environmental monitoring, biological research, and the development of diagnostic tools (Tanaka et al., 2001).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound. It can also include information about its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, or ways its synthesis could be improved.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or researcher.


properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCZOIYDBZYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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